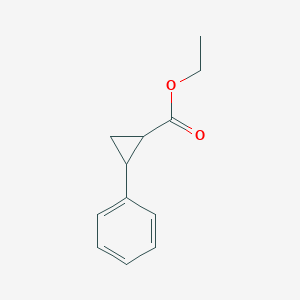

Ethyl 2-phenylcyclopropanecarboxylate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 245856. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

ethyl 2-phenylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-2-14-12(13)11-8-10(11)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRGUIJLJERBBCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90914228 | |

| Record name | Ethyl 2-phenylcyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90914228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97-71-2 | |

| Record name | 97-71-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-phenylcyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90914228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of Ethyl 2-Phenylcyclopropanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of ethyl 2-phenylcyclopropanecarboxylate, a significant molecule in organic synthesis and medicinal chemistry. Due to the presence of two stereocenters, this compound exists as cis and trans diastereomers, each as a pair of enantiomers. This document compiles available data for these isomers, outlines general experimental protocols for property determination, and presents logical workflows for its characterization.

Physicochemical Data

While extensive experimental data for this compound is not widely published, a significant amount of information can be derived from computational models and databases. The following tables summarize the key physical and chemical properties associated with the cis and trans isomers of this compound.

Table 1: General and Computed Properties of this compound Isomers

| Property | trans-Isomer | cis-Isomer | Source |

| Molecular Formula | C₁₂H₁₄O₂ | C₁₂H₁₄O₂ | [1][2][3] |

| Molecular Weight | 190.24 g/mol | 190.24 g/mol | [1][2][3] |

| Exact Mass | 190.099379685 Da | 190.099379685 Da | [1][4] |

| CAS Number | 946-39-4 | 946-38-3 | [1][5] |

| IUPAC Name | ethyl (1R,2R)-rel-2-phenylcyclopropane-1-carboxylate | ethyl (1R,2S)-rel-2-phenylcyclopropanecarboxylate | [1][2] |

| Topological Polar Surface Area | 26.3 Ų | 26.3 Ų | [1][4] |

| Complexity | 206 | 206 | [1][4] |

| Rotatable Bond Count | 4 | 4 | [1][3][4] |

| Hydrogen Bond Donor Count | 0 | 0 | [1][3][4] |

| Hydrogen Bond Acceptor Count | 2 | 2 | [1][3][4] |

| XLogP3-AA (LogP) | 2.3 | 2.3 | [1][4] |

Table 2: Experimental Thermodynamic Properties

| Property | Value | Isomer | Method | Source |

| Enthalpy of Vaporization (ΔvapH°) | 16.9 ± 0.1 kcal/mol | cis | Not Specified | [6] |

Stereoisomeric Relationships

The stereochemistry of this compound is crucial for its biological activity and chemical reactivity. The relationship between the different isomers can be visualized as follows.

Caption: Relationship between the stereoisomers of the compound.

Experimental Protocols

Precise measurement of physical properties is fundamental for the characterization and quality control of chemical compounds. In the absence of published specific protocols for this compound, this section provides established, general methodologies for determining the key physical properties of liquid organic compounds.

Determination of Boiling Point (Capillary Method)

The boiling point is a critical indicator of purity.[7] A common and micro-scale method for its determination is the capillary method.[8][9]

-

Sample Preparation: A small amount (a few milliliters) of the liquid sample is placed into a fusion tube.[8]

-

Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.[8]

-

Heating: The fusion tube assembly is attached to a thermometer and heated gradually in a heating block or a Thiele tube.[10][11]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[9] The heating is then stopped.

-

Measurement: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[9] The barometric pressure should also be recorded for accuracy.[10]

Determination of Density (Pycnometer Method)

Density is a fundamental physical property that relates the mass of a substance to its volume.[12] The pycnometer method offers high precision.[13]

-

Calibration: The pycnometer, a small glass flask with a precise volume, is thoroughly cleaned, dried, and weighed empty.[13] It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and weighed again to determine the exact volume of the pycnometer.[13]

-

Sample Measurement: The calibrated pycnometer is emptied, dried, and filled with the sample liquid (this compound).

-

Weighing: The mass of the filled pycnometer is accurately measured.

-

Calculation: The density of the sample is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the calibrated volume of the pycnometer.[13]

Determination of Refractive Index (Abbe Refractometer)

The refractive index measures how light propagates through a substance and is a valuable tool for identification and purity assessment.[14]

-

Instrument Calibration: The prism of the Abbe refractometer is cleaned with a suitable solvent (e.g., acetone or ethanol) and a soft tissue.[15] The instrument is calibrated using a standard of known refractive index.

-

Sample Application: A few drops of the liquid sample are placed on the surface of the lower prism.[14][15]

-

Measurement: The prisms are closed, and light is passed through the sample. The telescope is adjusted until the boundary between the light and dark fields is sharp and centered on the crosshairs.[15][16]

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should be recorded as the refractive index is temperature-dependent.[14][15]

Workflow for Synthesis and Characterization

The overall process for producing and verifying the physical properties of this compound in a research setting can be outlined as follows.

References

- 1. Ethyl trans-2-phenylcyclopropanecarboxylate | C12H14O2 | CID 252496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ethyl (1R,2S)-2-phenylcyclopropane-1-carboxylate | C12H14O2 | CID 816743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. ethyl (1S,2S)-2-phenylcyclopropane-1-carboxylate | C12H14O2 | CID 816742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl cis-2-phenylcyclopropanecarboxylate [webbook.nist.gov]

- 6. Ethyl cis-2-phenylcyclopropanecarboxylate [webbook.nist.gov]

- 7. cdn.juniata.edu [cdn.juniata.edu]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. Video: Boiling Points - Concept [jove.com]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. calnesis.com [calnesis.com]

- 13. youtube.com [youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. m.youtube.com [m.youtube.com]

- 16. davjalandhar.com [davjalandhar.com]

An In-depth Technical Guide to the Chemical Reactivity of Ethyl 2-Phenylcyclopropanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-phenylcyclopropanecarboxylate is a versatile bifunctional molecule featuring a strained cyclopropane ring and an ester moiety. This guide provides a comprehensive overview of its chemical reactivity, covering key transformations such as synthesis, hydrolysis, reduction, and ring-opening reactions. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its application in research and development, particularly in the context of medicinal chemistry and drug discovery where the cyclopropane motif is of significant interest for its unique conformational and metabolic properties.

Introduction

The this compound core structure is a valuable building block in organic synthesis. The presence of the phenyl group activates the cyclopropane ring, while the ethyl ester provides a handle for further functionalization. This combination of a strained ring system and a reactive functional group leads to a rich and diverse chemistry. In the pharmaceutical industry, the incorporation of a cyclopropyl group can enhance a drug candidate's metabolic stability, potency, and target-binding affinity.[1][2] This guide aims to be a comprehensive resource on the chemical behavior of this compound, providing practical experimental details and a summary of its known transformations.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the cyclopropanation of styrene with ethyl diazoacetate. This reaction is typically catalyzed by a copper salt.[3] The reaction produces a mixture of cis and trans isomers, with the trans isomer being the major product.[3]

Experimental Protocol: Cyclopropanation of Styrene

A mixture of styrene (0.6 mol) and anhydrous copper sulfate (0.2 g) as a catalyst is heated to 40-50°C.[3] Ethyl diazoacetate (0.5 mol) is then added dropwise at a rate of 10-12 g/h while maintaining the temperature.[3] After the addition is complete and nitrogen evolution has ceased, the reaction mixture is cooled to room temperature. The catalyst is filtered off, and the filtrate is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The product is then purified by vacuum distillation.[3]

| Parameter | Value | Reference |

| Reactants | Styrene, Ethyl Diazoacetate | [3] |

| Catalyst | Anhydrous Copper Sulfate | [3] |

| Temperature | 40-50°C | [3] |

| Yield | ~90% (mixture of isomers) | [3] |

| Isomer Ratio (cis:trans) | ~30:70 | [3] |

Reactions at the Ester Functional Group

The ethyl ester group of this compound can undergo typical ester transformations, including hydrolysis to the corresponding carboxylic acid and reduction to the primary alcohol.

Hydrolysis to 2-Phenylcyclopropanecarboxylic Acid

The hydrolysis of the ethyl ester to 2-phenylcyclopropanecarboxylic acid can be achieved under basic conditions. This reaction is a key step in the synthesis of many derivatives, including the pharmaceutically active compound Tranylcypromine.[4]

Experimental Protocol: Alkaline Hydrolysis

To a solution of this compound in an alcohol such as isopropanol, an aqueous solution of a base like potassium hydroxide (45%) is added.[4] The reaction mixture is stirred at an elevated temperature (e.g., 60°C) for several hours.[4] After completion, the reaction is worked up by adding water and acidifying with a strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid. The product is then extracted with an organic solvent like toluene.[4]

| Parameter | Value | Reference |

| Reagents | This compound, Potassium Hydroxide | [4] |

| Solvent | Isopropanol, Water | [4] |

| Temperature | 60°C | [4] |

| Reaction Time | 2 hours | [4] |

Reduction to (2-Phenylcyclopropyl)methanol

The ester functionality can be reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Reduction with LiAlH₄

In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, lithium aluminum hydride (0.25 mol) is suspended in absolute diethyl ether (200 ml).[3] A solution of this compound (0.25 mol) is added dropwise over 2-2.5 hours, maintaining the reaction temperature at 25-35°C.[3] After the addition is complete, the mixture is stirred for an additional 30 minutes. The reaction is then carefully quenched by the slow addition of water or a saturated aqueous solution of sodium sulfate. The resulting precipitate is filtered off, and the organic layer is separated, dried, and concentrated to yield the product.

| Parameter | Value | Reference |

| Reagent | Lithium Aluminum Hydride (LiAlH₄) | [3] |

| Solvent | Absolute Diethyl Ether | [3] |

| Temperature | 25-35°C | [3] |

| Reaction Time | 2.5-3 hours | [3] |

Reactions Involving the Cyclopropane Ring

The strained three-membered ring of this compound is susceptible to ring-opening reactions under various conditions.

Catalytic Hydrogenation

Electrophilic Ring Opening

Electrophilic reagents can attack the cyclopropane ring, leading to its opening. The regioselectivity of this reaction is influenced by the substituents on the ring. For cyclopropanes bearing electron-withdrawing groups, nucleophilic attack is also a possible mode of ring-opening.[5][6]

Logical Workflow for Synthesis and Derivatization

The following diagram illustrates a typical workflow for the synthesis of this compound and its subsequent conversion to key derivatives.

Caption: Synthetic workflow for key derivatives.

Role in Drug Development

The 2-phenylcyclopropane moiety is a key structural feature in several biologically active compounds. For instance, derivatives of 2-phenylcyclopropanecarboxylic acid have been investigated for their potential as anticonvulsant agents. The rigid cyclopropane ring can help to lock the molecule in a specific conformation, which can be beneficial for binding to biological targets.[1] While specific signaling pathways for this compound itself are not well-documented, the general class of phenylpropanoids and their derivatives exhibit a wide range of biological activities, including anti-inflammatory and antioxidant effects.[7] The metabolism of drugs containing a cyclopropane carboxylic acid moiety can sometimes lead to idiosyncratic toxicity, a factor that needs to be considered in drug development.[8]

The following diagram illustrates the conceptual relationship between the core chemical structure and its potential applications in drug discovery.

Caption: From core structure to therapeutic potential.

Conclusion

This compound is a versatile synthetic intermediate with a rich chemical reactivity profile. Its synthesis is well-established, and its ester and cyclopropane functionalities can be selectively manipulated to generate a diverse range of derivatives. The presence of the cyclopropane ring makes this scaffold particularly attractive for applications in medicinal chemistry, offering a means to improve the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide has provided a detailed overview of the key chemical transformations of this compound, complete with experimental protocols and quantitative data, to serve as a valuable resource for researchers in the field.

References

- 1. nbinno.com [nbinno.com]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cyberleninka.ru [cyberleninka.ru]

- 4. EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof - Google Patents [patents.google.com]

- 5. d-nb.info [d-nb.info]

- 6. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stereoisomers of Ethyl 2-Phenylcyclopropanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of ethyl 2-phenylcyclopropanecarboxylate, a key structural motif in medicinal chemistry and organic synthesis. This document details the synthesis, separation, and characterization of the four stereoisomers, presenting quantitative data in accessible formats and outlining detailed experimental protocols.

Introduction to Stereoisomerism in this compound

This compound possesses two chiral centers, giving rise to a total of four stereoisomers. These exist as two pairs of enantiomers, which are diastereomeric to each other. The relative orientation of the phenyl and ethoxycarbonyl groups on the cyclopropane ring defines the diastereomers: cis (substituents on the same side) and trans (substituents on opposite sides). Each of these diastereomers is chiral and exists as a pair of enantiomers.

The four stereoisomers are:

-

(1R,2S)-ethyl 2-phenylcyclopropanecarboxylate (cis)

-

(1S,2R)-ethyl 2-phenylcyclopropanecarboxylate (cis)

-

(1R,2R)-ethyl 2-phenylcyclopropanecarboxylate (trans)

-

(1S,2S)-ethyl 2-phenylcyclopropanecarboxylate (trans)

The precise stereochemistry of these molecules is crucial in drug development, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles.

Synthesis of this compound Stereoisomers

The most common method for the synthesis of this compound is the cyclopropanation of styrene with ethyl diazoacetate. This reaction typically yields a mixture of cis and trans diastereomers, with the trans isomer being the major product.[1][2]

Experimental Protocol: Synthesis via Catalytic Cyclopropanation

Materials:

-

Styrene

-

Ethyl diazoacetate

-

Rhodium(II) acetate dimer [Rh₂(OAc)₄]

-

Anhydrous dichloromethane (DCM)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add rhodium(II) acetate dimer (0.01 mmol) and anhydrous DCM (5 mL).

-

Add styrene (2.0 mmol) to the catalyst solution.

-

Slowly add a solution of ethyl diazoacetate (1.0 mmol) in anhydrous DCM (5 mL) to the reaction mixture over a period of 1-2 hours using a syringe pump at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The resulting crude product, a mixture of cis and trans isomers, is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the diastereomers. The trans isomer is typically less polar and elutes first.

Separation of Stereoisomers

The separation of the diastereomeric cis and trans isomers can be achieved by standard column chromatography. The resolution of the enantiomers of each diastereomer requires chiral separation techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the analytical and preparative separation of enantiomers. The choice of chiral stationary phase (CSP) is critical for achieving baseline separation.

Experimental Protocol: Chiral HPLC Separation

A typical protocol for the chiral separation of the enantiomers of trans-ethyl 2-phenylcyclopropanecarboxylate is as follows:

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Column:

-

Chiral stationary phase column (e.g., a polysaccharide-based CSP such as Chiralcel OD-H or Chiralpak AD-H).

Mobile Phase:

-

A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio may need to be determined empirically.

Flow Rate:

-

1.0 mL/min

Detection:

-

UV at 254 nm

Procedure:

-

Dissolve the racemic mixture of the trans or cis isomer in the mobile phase.

-

Inject the sample onto the chiral column.

-

Elute with the mobile phase and monitor the separation at 254 nm.

-

The two enantiomers will exhibit different retention times, allowing for their separation and quantification.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly selective method for separating enantiomers. It utilizes an enzyme, typically a lipase, to preferentially catalyze the hydrolysis of one enantiomer of the racemic ester to the corresponding carboxylic acid, leaving the other enantiomer unreacted.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

Materials:

-

Racemic this compound

-

Lipase (e.g., from Candida antarctica lipase B (CALB) or Pseudomonas cepacia lipase (PCL))

-

Phosphate buffer (e.g., pH 7.2)

-

Organic solvent (e.g., toluene or hexane)

-

Sodium bicarbonate solution

-

Hydrochloric acid

Procedure:

-

In a round-bottom flask, dissolve the racemic ester in a biphasic system of phosphate buffer and an organic solvent.

-

Add the lipase to the mixture.

-

Stir the reaction at a controlled temperature (e.g., 30-40 °C) and monitor the progress by chiral HPLC until approximately 50% conversion is reached.

-

Separate the organic and aqueous layers.

-

Isolate the unreacted ester (one enantiomer) from the organic layer by washing with sodium bicarbonate solution, drying over anhydrous sodium sulfate, and removing the solvent under reduced pressure.

-

Acidify the aqueous layer with dilute hydrochloric acid to protonate the carboxylate.

-

Extract the resulting carboxylic acid (the other enantiomer) with an organic solvent (e.g., ethyl acetate).

-

Dry the organic extract and remove the solvent to obtain the resolved carboxylic acid. The acid can then be re-esterified if desired.

Characterization of Stereoisomers

The individual stereoisomers are characterized by their physical and spectroscopic properties.

Quantitative Data Summary

| Stereoisomer | Configuration | Diastereomer | Specific Optical Rotation ([α]D) | ¹H NMR (δ, ppm) - Key Signals | ¹³C NMR (δ, ppm) - Key Signals |

| 1 | (1R,2S) | cis | Data not available | Phenyl: ~7.2-7.4; OCH₂: ~3.9-4.1 (q); CH-CO: ~2.1-2.3 (m); CH-Ph: ~2.6-2.8 (m); CH₂ (ring): ~1.3-1.6 (m) | C=O: ~172; Phenyl: ~126-140; OCH₂: ~60; CH-CO: ~25; CH-Ph: ~30; CH₂ (ring): ~15 |

| 2 | (1S,2R) | cis | Data not available | Phenyl: ~7.2-7.4; OCH₂: ~3.9-4.1 (q); CH-CO: ~2.1-2.3 (m); CH-Ph: ~2.6-2.8 (m); CH₂ (ring): ~1.3-1.6 (m) | C=O: ~172; Phenyl: ~126-140; OCH₂: ~60; CH-CO: ~25; CH-Ph: ~30; CH₂ (ring): ~15 |

| 3 | (1R,2R) | trans | Data not available | Phenyl: ~7.1-7.3; OCH₂: ~4.1-4.3 (q); CH-CO: ~1.8-2.0 (m); CH-Ph: ~2.4-2.6 (m); CH₂ (ring): ~1.2-1.5 (m) | C=O: ~173; Phenyl: ~125-141; OCH₂: ~61; CH-CO: ~26; CH-Ph: ~32; CH₂ (ring): ~17 |

| 4 | (1S,2S) | trans | Data not available | Phenyl: ~7.1-7.3; OCH₂: ~4.1-4.3 (q); CH-CO: ~1.8-2.0 (m); CH-Ph: ~2.4-2.6 (m); CH₂ (ring): ~1.2-1.5 (m) | C=O: ~173; Phenyl: ~125-141; OCH₂: ~61; CH-CO: ~26; CH-Ph: ~32; CH₂ (ring): ~17 |

Note: The exact NMR chemical shifts can vary depending on the solvent and instrument used. The values provided are approximate ranges based on typical spectra for these types of compounds.

Visualization of Stereoisomeric Relationships

The relationships between the four stereoisomers of this compound can be visualized as follows:

Logical Workflow for Synthesis and Separation

The general workflow for obtaining the individual stereoisomers is outlined below.

References

The Phenylcyclopropane Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The phenylcyclopropane scaffold has emerged as a privileged structural motif in medicinal chemistry, prized for its unique conformational rigidity and electronic properties that impart favorable pharmacological characteristics to drug candidates. This technical guide provides a comprehensive overview of the applications of phenylcyclopropane scaffolds in drug discovery and development. It delves into the synthetic strategies for accessing these core structures, presents a curated collection of quantitative biological data for key derivatives, and offers detailed experimental protocols for their synthesis and evaluation. Furthermore, this guide visualizes critical signaling pathways and experimental workflows to provide a deeper understanding of the mechanism of action and the drug discovery process for this important class of compounds.

Introduction

The cyclopropane ring, the smallest of the carbocycles, is a fascinating and powerful building block in the design of new therapeutic agents. When incorporated into a phenyl-containing molecule, the resulting phenylcyclopropane scaffold offers a unique three-dimensional geometry that can effectively probe the binding pockets of biological targets. The strained nature of the cyclopropane ring results in C-C bonds with significant p-character, allowing for electronic interactions with aromatic systems. This, combined with its metabolic stability, has led to the successful development of drugs and clinical candidates across a range of therapeutic areas, including neuroscience, infectious diseases, and oncology. This guide serves as a technical resource for researchers aiming to leverage the potential of the phenylcyclopropane scaffold in their drug discovery programs.

Synthetic Strategies

The synthesis of phenylcyclopropane derivatives can be achieved through several key methodologies, with the choice of route often depending on the desired stereochemistry and substitution pattern.

Simmons-Smith Cyclopropanation

A widely used method for the synthesis of cyclopropanes is the Simmons-Smith reaction, which involves the reaction of an alkene with a carbenoid, typically generated from diiodomethane and a zinc-copper couple. For the synthesis of phenylcyclopropane scaffolds, this typically involves the cyclopropanation of styrene or its derivatives.

Transition-Metal Catalyzed Cyclopropanation

Transition-metal catalysis, particularly with rhodium and copper complexes, provides a versatile approach for the synthesis of functionalized phenylcyclopropanes from styrenes and diazo compounds, such as ethyl diazoacetate. This method offers excellent control over stereochemistry, especially when employing chiral catalysts.

Michael-Initiated Ring Closure (MIRC)

The Michael-Initiated Ring Closure (MIRC) reaction is a powerful tandem strategy for constructing highly substituted phenylcyclopropane systems. This reaction involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization.

Biological Activities and Quantitative Data

Phenylcyclopropane scaffolds have been incorporated into a diverse array of biologically active molecules. The following tables summarize key quantitative data for representative compounds, highlighting their potency and selectivity against various biological targets.

NMDA Receptor Antagonists

Phenylcyclopropane-containing compounds have shown significant promise as N-methyl-D-aspartate (NMDA) receptor antagonists, which are important targets for the treatment of neurological and psychiatric disorders.

| Compound | Target | Assay | IC50 (µM) | Reference |

| Milnacipran | NMDA Receptor | [3H]MK-801 Binding | 6.3 ± 0.3 | [1] |

| (1S,2R,1'S)-2a | NMDA Receptor | [3H]MK-801 Binding | 0.35 ± 0.08 | |

| (1S,2R,1'S)-2b | NMDA Receptor | [3H]MK-801 Binding | 0.20 ± 0.024 | |

| (1S,2R,1'S)-2f | NMDA Receptor | [3H]MK-801 Binding | 0.16 ± 0.02 |

Serotonin 5-HT2C Receptor Agonists

The 5-HT2C receptor is a key target for the development of antipsychotic and anti-obesity medications. Phenylcyclopropane derivatives have been explored as selective agonists for this receptor.

| Compound | Target | Assay | EC50 (nM) | Reference |

| (+)-15a | 5-HT2C Receptor | Calcium Flux | 23 | [2] |

| (+)-19 | 5-HT2C Receptor | Calcium Flux | 24 | [2] |

Antimicrobial Activity

Recent studies have also explored the potential of phenylcyclopropane derivatives as antimicrobial agents.

| Compound | Organism | MIC80 (µg/mL) | Reference |

| F9 | Staphylococcus aureus | 32 | [3] |

| F5, F9, F29, F53 | Staphylococcus aureus | 32-64 | [3] |

| F5, F53 | Escherichia coli | 128 | [3] |

Experimental Protocols

Synthesis of (1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide (A Milnacipran Analog)

This protocol is adapted from procedures for the synthesis of milnacipran and its analogs.[4][5][6]

Step 1: Synthesis of 1-phenylcyclopropane-1,2-dicarbonitrile

-

To a solution of phenylacetonitrile in a suitable solvent (e.g., THF), add a strong base such as sodium hydride (NaH) at 0 °C.

-

After stirring for a short period, add 1,2-dibromoethane dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 1-phenylcyclopropane-1,2-dicarbonitrile.

Step 2: Hydrolysis to 1-phenylcyclopropane-1,2-dicarboxylic acid

-

Reflux the dinitrile from Step 1 in a solution of concentrated hydrochloric acid.

-

After cooling, the dicarboxylic acid will precipitate. Collect the solid by filtration and wash with cold water.

-

Dry the product under vacuum.

Step 3: Formation of the Diethylamide

-

Convert the dicarboxylic acid to the corresponding diacid chloride using thionyl chloride or oxalyl chloride.

-

In a separate flask, dissolve diethylamine in an anhydrous, non-protic solvent (e.g., dichloromethane) and cool to 0 °C.

-

Add the diacid chloride solution dropwise to the diethylamine solution.

-

Stir the reaction at room temperature overnight.

-

Wash the reaction mixture with water and brine, then dry the organic layer and concentrate to obtain the diethylamide derivative.

Step 4: Selective Reduction and Amination

-

Selectively reduce one of the amide groups to the corresponding amine using a suitable reducing agent (e.g., borane-tetrahydrofuran complex).

-

The stereochemistry of the final product can be influenced by the choice of reagents and reaction conditions. Chiral auxiliaries or catalysts may be employed for enantioselective synthesis.

[3H]MK-801 Binding Assay for NMDA Receptor Antagonism

This protocol is based on established methods for assessing binding to the NMDA receptor.[6][7]

-

Membrane Preparation: Prepare crude synaptic membranes from rat forebrain tissue.

-

Incubation: Incubate the membranes with [3H]MK-801 (a radiolabeled NMDA receptor channel blocker) in the presence and absence of the test compound at various concentrations. The incubation should be carried out in a buffer containing glutamate and glycine to activate the receptor.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioactivity.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]MK-801 (IC50 value) by non-linear regression analysis.

Calcium Flux Assay for 5-HT2C Receptor Agonism

This is a common functional assay to measure the activation of Gq-coupled receptors like the 5-HT2C receptor.[8][9][10]

-

Cell Culture: Culture cells stably expressing the human 5-HT2C receptor in a suitable medium.

-

Dye Loading: Plate the cells in a 96-well plate and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Add varying concentrations of the test compound (potential agonist) to the wells.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium concentration, signifying receptor activation.

-

Data Analysis: Plot the fluorescence response against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that elicits 50% of the maximal response).

Signaling Pathways and Experimental Workflows

NMDA Receptor Signaling Pathway

The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity and memory formation. Its overactivation, however, can lead to excitotoxicity and neuronal cell death. Phenylcyclopropane-based antagonists can modulate this pathway.

Caption: NMDA Receptor Signaling Pathway and its modulation by phenylcyclopropane antagonists.

5-HT2C Receptor Signaling Pathway

The serotonin 5-HT2C receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates a signaling cascade leading to various cellular responses. Phenylcyclopropane-based agonists can stimulate this pathway.

References

- 1. DSpace [dr.lib.iastate.edu]

- 2. Editorial: New approaches for the discovery of GPCR ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of enantiomerically pure milnacipran analogs and inhibition of dopamine, serotonin, and norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Enantioselective synthesis of levomilnacipran - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Highly diastereo- and enantioselective olefin cyclopropanation via engineered myoglobin-based catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. bu.edu [bu.edu]

- 10. agilent.com [agilent.com]

A Technical Guide to the Biological Activities of Ethyl 2-Phenylcyclopropanecarboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the diverse biological activities of ethyl 2-phenylcyclopropanecarboxylate derivatives, a class of compounds characterized by a unique cyclopropane ring structure that imparts significant metabolic stability and conformational rigidity. These structural features have made them attractive scaffolds in medicinal chemistry, leading to the discovery of potent anticonvulsant, neuroprotective, and enzyme inhibitory properties. This document provides a comprehensive overview of the quantitative biological data, detailed experimental protocols for key assays, and visual representations of associated workflows and logical relationships to facilitate further research and development in this promising area.

Anticonvulsant Activity

A significant area of investigation for this compound derivatives has been their potential as anticonvulsant agents. Notably, a series of ethyl 1-(2-arylhydrazinecarboxamido)-2,2-dimethylcyclopropanecarboxylate derivatives has demonstrated promising activity in preclinical seizure models.

Quantitative Anticonvulsant Data

The anticonvulsant effects of these derivatives were evaluated in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice. Neurotoxicity was assessed using the rotarod test. The median effective dose (ED50), median toxic dose (TD50), and the protective index (PI = TD50/ED50) are summarized in the table below.[1]

| Compound | Substituent (R) | MES ED50 (mg/kg, i.p.) | scPTZ ED50 (mg/kg, i.p.) | Rotarod TD50 (mg/kg, i.p.) | Protective Index (MES) |

| 6g | 4-F | 16.3 | 40.7 | 421.4 | 25.8 |

| 6m | 4-Cl | 9.8 | 35.5 | 332.2 | 33.9 |

| 6w | 4-CH3 | 21.5 | 55.2 | >500 | >23.3 |

Data sourced from a study on ethyl 1-(2-arylhydrazinecarboxamido)-2,2-dimethylcyclopropanecarboxylate derivatives.[1]

Experimental Protocols for Anticonvulsant Screening

The following are detailed protocols for the key assays used to determine the anticonvulsant and neurotoxic profiles of this compound derivatives.

The MES test is a model for generalized tonic-clonic seizures and is indicative of a compound's ability to prevent the spread of seizures.[2]

-

Apparatus : An electroconvulsive shock generator with corneal electrodes.

-

Animal Preparation : Male CF-1 or C57BL/6 mice are used. Prior to stimulation, a drop of a local anesthetic (e.g., 0.5% tetracaine hydrochloride in 0.9% saline) is applied to the corneas to minimize pain and improve electrical conductivity.[2][3]

-

Procedure :

-

The test compound is administered to the mice, typically via intraperitoneal (i.p.) injection, at various doses.

-

At the time of peak effect of the compound, corneal electrodes are placed on the eyes of the mouse.

-

An alternating electrical current (typically 50 mA for mice) is delivered for a short duration (e.g., 0.2 seconds).[2][3]

-

The mice are observed for the presence or absence of a tonic hindlimb extension seizure.

-

Protection is defined as the abolition of the hindlimb tonic extensor component of the seizure.[2]

-

-

Data Analysis : The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.

The scPTZ test is a model for clonic seizures and is used to identify compounds that can raise the seizure threshold.[4]

-

Apparatus : Isolation cages for observation.

-

Animal Preparation : Male CF-1 mice are commonly used.

-

Procedure :

-

The test compound is administered to the mice at various doses.

-

At the time of peak effect, a solution of pentylenetetrazole (PTZ) is injected subcutaneously into a loose fold of skin on the neck. The typical dose of PTZ for CF-1 mice is 85 mg/kg.[4]

-

The animals are placed in isolation cages and observed for the next 30 minutes for the presence or absence of a clonic seizure, which is characterized by at least 3 to 5 seconds of clonic spasms of the forelimbs, hindlimbs, or jaw.[4]

-

Animals that do not exhibit this clonic seizure are considered protected.[4]

-

-

Data Analysis : The ED50, the dose that protects 50% of the animals from clonic seizures, is determined.

The rotarod test is used to assess motor coordination and balance, providing a measure of potential neurological deficits or toxicity of a compound.[5][6]

-

Apparatus : A commercially available rotarod apparatus with a rotating rod.

-

Animal Preparation : Mice are acclimated to the testing room before the experiment. Some protocols may include a pre-training session to familiarize the animals with the apparatus.[6][7]

-

Procedure :

-

The test compound is administered to the mice.

-

At the time of peak effect, each mouse is placed on the rotating rod of the rotarod apparatus.

-

The rod rotates at a set speed or with accelerating speed (e.g., from 4 to 40 rpm over a period of 300 seconds).[5][7]

-

The latency for each mouse to fall off the rod is recorded. The trial may have a maximum duration.[8]

-

Multiple trials are typically conducted for each animal with an inter-trial interval.[5]

-

-

Data Analysis : The TD50, the dose that causes 50% of the animals to fail the test (i.e., fall off the rod), is calculated.

Anticonvulsant Screening Workflow

Neuroprotective Activity

The presence of the phenyl ring and the carboxylic ester group in this compound derivatives suggests potential for neuroprotective effects, particularly against oxidative stress-induced neuronal damage. While direct studies on this specific class of compounds are emerging, the general neuroprotective potential of related structures warrants investigation.

Experimental Protocol for In Vitro Neuroprotection Assay

The human neuroblastoma SH-SY5Y cell line is a widely used model to assess the neuroprotective effects of compounds against various neurotoxic insults.[9]

-

Cell Culture : SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Procedure for Assessing Neuroprotection against Oxidative Stress :

-

Cell Seeding : SH-SY5Y cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

-

Compound Pre-treatment : The cells are pre-incubated with various concentrations of the this compound derivative for a specified period (e.g., 2-24 hours).[10]

-

Induction of Oxidative Stress : A neurotoxic agent that induces oxidative stress, such as hydrogen peroxide (H2O2), is added to the cell culture medium. The concentration and incubation time of the neurotoxin are optimized to cause significant but not complete cell death.[11]

-

Cell Viability Assessment (MTT Assay) :

-

After the incubation period with the neurotoxin, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

The plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.

-

A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured using a microplate reader at a wavelength of 570 nm.[12]

-

-

-

Data Analysis : Cell viability is calculated as a percentage relative to the control (untreated) cells. An increase in cell viability in the presence of the test compound compared to cells treated with the neurotoxin alone indicates a neuroprotective effect.

Logical Flow for Neuroprotection Assessment

Enzyme Inhibitory Activity

The rigid cyclopropane scaffold can orient the phenyl and ethyl carboxylate groups in specific conformations, making these derivatives potential candidates for enzyme inhibitors. A key area of interest is the inhibition of cytochrome P450 (CYP450) enzymes, which are crucial in drug metabolism.

Experimental Protocol for Cytochrome P450 (CYP450) Inhibition Assay

This assay determines the potential of a compound to inhibit the activity of major CYP450 isoforms.

-

Materials : Human liver microsomes, a panel of specific probe substrates for different CYP450 isoforms (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, etc.), NADPH, and a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[13][14]

-

Procedure :

-

An isoform-specific substrate is incubated with human liver microsomes in the presence of a range of concentrations of the this compound derivative.[13]

-

The enzymatic reaction is initiated by the addition of NADPH.

-

The incubation is carried out at 37°C for a specified time.

-

The reaction is terminated by the addition of a quenching solvent (e.g., acetonitrile).

-

The samples are then analyzed by LC-MS/MS to quantify the formation of the specific metabolite of the probe substrate.

-

-

Data Analysis : The rate of metabolite formation at each concentration of the test compound is compared to that of a vehicle control. The half-maximal inhibitory concentration (IC50), which is the concentration of the test compound that causes 50% inhibition of the enzyme activity, is calculated from the dose-response curve.[15]

CYP450 Inhibition Assay Workflow

Future Directions

The biological activities of this compound derivatives are a rich field for further exploration. While significant progress has been made in understanding their anticonvulsant properties, their potential as neuroprotective agents, enzyme inhibitors, and in other therapeutic areas such as oncology and cardiovascular diseases remains largely untapped. Future research should focus on:

-

Synthesis of Diverse Libraries : Expanding the structural diversity of the derivatives to establish clear structure-activity relationships (SAR) for various biological targets.

-

Mechanism of Action Studies : Elucidating the specific molecular targets and signaling pathways through which these compounds exert their biological effects.

-

In Vivo Efficacy and Pharmacokinetic Studies : Evaluating the most promising lead compounds in more advanced animal models and determining their absorption, distribution, metabolism, and excretion (ADME) profiles.

This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing the therapeutic potential of this compound derivatives. The provided data and protocols are intended to streamline experimental design and foster innovation in this exciting area of drug discovery.

References

- 1. Synthesis and anticonvulsant activity of ethyl 1-(2-arylhydrazinecarboxamido)-2,2-dimethylcyclopropanecarboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 3. Maximal Electroshock (MES) Test [bio-protocol.org]

- 4. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

- 5. Rotarod Protocol - IMPReSS [web.mousephenotype.org]

- 6. biomed-easy.com [biomed-easy.com]

- 7. Rotarod-Test for Mice [protocols.io]

- 8. MPD: JaxCC1: project protocol [phenome.jax.org]

- 9. Neural regeneration research model to be explored: SH-SY5Y human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2.11. Neuroprotection Studies in the SH-SY5Y Human Neuroblastoma Cell Line [bio-protocol.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. benchchem.com [benchchem.com]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. evotec.com [evotec.com]

Ethyl 2-phenylcyclopropanecarboxylate: A Chiral Building Block for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-phenylcyclopropanecarboxylate, a chiral molecule existing as a pair of diastereomers (cis and trans), each with their respective enantiomers, is a valuable building block in modern organic synthesis. The unique conformational rigidity and stereochemical complexity of the cyclopropane ring make it a sought-after motif in medicinal chemistry. The presence of both a phenyl group and an ester functionality provides multiple avenues for synthetic diversification. This guide provides a comprehensive overview of the synthesis, resolution, and application of this compound, with a focus on its role in the preparation of pharmaceutically active compounds.

Asymmetric Synthesis of this compound

The primary route to enantiomerically enriched this compound is the asymmetric cyclopropanation of styrene with ethyl diazoacetate. This reaction has been extensively studied with a variety of transition metal catalysts, leading to varying degrees of diastereoselectivity and enantioselectivity.

Data Presentation: Asymmetric Cyclopropanation of Styrene

The following tables summarize the quantitative data from various catalytic systems for the asymmetric cyclopropanation of styrene with ethyl diazoacetate.

Table 1: Ruthenium-Catalyzed Asymmetric Cyclopropanation [1]

| Catalyst System | Additive | Temp (°C) | Yield (%) | cis:trans Ratio | ee (%) (cis) | ee (%) (trans) |

| N2P2-Ru(II)/AgOTf | Triethylamine | RT | 75 | 1:1.9 | 80 (1R,2S) | 75 (1R,2R) |

| N2P2-Ru(II)/AgOTf | 2,6-Lutidine | RT | 80 | 1:1.5 | 85 (1R,2S) | 82 (1R,2R) |

| N2P2-Ru(II)/AgOTf | 2,4,6-Collidine | RT | 81 | 1:1.2 | 88 (1R,2S) | 84 (1R,2R) |

| N2P2-Ru(II)/AgOTf | 2,4,6-Collidine | 0 | 78 | 1:1.1 | 90 (1R,2S) | 86 (1R,2R) |

Table 2: Iron-Porphyrin-Catalyzed Asymmetric Cyclopropanation [2]

| Catalyst | Diazo Reagent | Yield (%) | trans:cis Ratio | ee (%) (trans) | ee (%) (cis) |

| Fe(D4-TpAP) | Ethyl diazoacetate | 99 | 21:1 | 45 | 21 |

| Fe(D4-TpAP) | tert-Butyl diazoacetate | 99 | 7.5:1 | 20 | N/A |

| Fe(R2β2-BNP) | Ethyl diazoacetate | 87 | 7.4:1 | 42 | 42 |

| Fe(R2β2-BNP) | tert-Butyl diazoacetate | 15 | 4.5:1 | N/A | N/A |

Table 3: Myoglobin-Based Biocatalytic Cyclopropanation [3][4]

| Biocatalyst | Diastereomeric Excess (E/trans) (%) | Enantiomeric Excess (E/trans) (%) |

| Wild-type Myoglobin (Mb) | 86 | 6 |

| Mb(L29A) | 82 | 1 |

| Mb(H64V) | >99 | 98 |

| Mb(H64V, V68A) | >99 | >99 (1S,2S) |

Experimental Protocol: Asymmetric Cyclopropanation with a Ruthenium Catalyst[1]

This protocol is representative of the asymmetric cyclopropanation of styrene using the N2P2-Ru(II) complex.

1. Catalyst Preparation (in situ):

-

In a flame-dried Schlenk tube under an argon atmosphere, the N2P2-Ru(II) complex (0.01 mmol, 1 mol%) and silver triflate (AgOTf, 0.01 mmol, 1 mol%) are dissolved in anhydrous dichloromethane (2 mL).

-

The mixture is stirred at room temperature for 30 minutes to activate the catalyst.

2. Cyclopropanation Reaction:

-

To the activated catalyst solution, styrene (2 mL) and the desired N-donor additive (e.g., 2,4,6-collidine, 12 equiv.) are added.

-

A solution of ethyl diazoacetate (0.5 mmol) in styrene (2 mL) is added dropwise to the reaction mixture over a period of 2 hours using a syringe pump.

-

The reaction is stirred at the desired temperature (e.g., 0 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

3. Work-up and Purification:

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the this compound diastereomers.

-

The diastereomeric ratio is determined by ¹H NMR spectroscopy, and the enantiomeric excess of each diastereomer is determined by chiral HPLC analysis.

Chiral Resolution of 2-Phenylcyclopropanecarboxylic Acid

An alternative and often more practical approach to obtaining enantiopure material is the resolution of a racemic mixture. This is typically performed on the carboxylic acid derivative, which is obtained by hydrolysis of the racemic ethyl ester. Two common methods for resolution are diastereomeric salt formation and enzymatic kinetic resolution.

Experimental Protocol: Resolution via Diastereomeric Salt Formation

This protocol describes the resolution of racemic trans-2-phenylcyclopropanecarboxylic acid using the chiral resolving agent cinchonidine.

1. Salt Formation:

-

Racemic trans-2-phenylcyclopropanecarboxylic acid (1.0 equiv.) is dissolved in a minimal amount of a suitable hot solvent, such as ethanol or acetone.

-

A solution of cinchonidine (0.5-1.0 equiv.) in the same hot solvent is added to the carboxylic acid solution.

-

The mixture is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote crystallization of the diastereomeric salt.

2. Fractional Crystallization:

-

The crystalline salt is collected by filtration and washed with a small amount of cold solvent. This first crop will be enriched in one diastereomer.

-

The salt is recrystallized several times from the same solvent system to achieve high diastereomeric purity. The progress of the resolution can be monitored by measuring the optical rotation of the salt at each stage.

3. Liberation of the Enantiopure Carboxylic Acid:

-

The diastereomerically pure salt is dissolved in a minimal amount of water and treated with an aqueous solution of a strong acid (e.g., 2 M HCl) until the pH is acidic.

-

The liberated enantiopure carboxylic acid precipitates and is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the enantiopure 2-phenylcyclopropanecarboxylic acid.

-

The other enantiomer can be recovered from the mother liquor by a similar process, potentially using the opposite enantiomer of the resolving agent (e.g., cinchonine) for more efficient resolution.

Experimental Protocol: Enzymatic Kinetic Resolution

This protocol outlines a general procedure for the lipase-catalyzed kinetic resolution of racemic this compound.

1. Reaction Setup:

-

In a flask, racemic ethyl trans-2-phenylcyclopropanecarboxylate (1.0 g) is suspended in a phosphate buffer solution (50 mL, 0.1 M, pH 7.0). A co-solvent such as toluene may be used to create a biphasic system, which can improve reaction rates and enzyme stability.

-

Immobilized lipase (e.g., Novozym 435 from Candida antarctica lipase B, or lipase from Thermomyces lanuginosa) is added to the mixture (typically 5-10% by weight of the substrate).

2. Enzymatic Hydrolysis:

-

The mixture is stirred at a controlled temperature (e.g., 30-40 °C).

-

The reaction is monitored by chiral HPLC, tracking the conversion of the racemic ester and the enantiomeric excess of both the remaining ester and the newly formed carboxylic acid.

-

The reaction is stopped at approximately 50% conversion to maximize the enantiomeric excess of both the unreacted ester and the product acid.

3. Work-up and Separation:

-

The immobilized enzyme is removed by filtration.

-

The filtrate is transferred to a separatory funnel. The aqueous layer is separated and acidified to pH 2-3 with 1 M HCl.

-

The acidified aqueous layer is extracted with ethyl acetate to isolate the enantiopure carboxylic acid.

-

The organic layer from the initial separation contains the unreacted, enantiopure ester.

-

Both organic fractions are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the resolved products.

Application in Pharmaceutical Synthesis: The Case of Tranylcypromine

The enantiomers of trans-2-phenylcyclopropanecarboxylic acid are key intermediates in the synthesis of the antidepressant drug Tranylcypromine (trans-2-phenylcyclopropylamine). The therapeutic activity of Tranylcypromine resides primarily in the (+)-(1R,2S)-enantiomer.

Experimental Protocol: Synthesis of (+)-Tranylcypromine from (1R,2R)-2-Phenylcyclopropanecarboxylic Acid

1. Conversion to Acyl Azide (Curtius Rearrangement):

-

(1R,2R)-2-Phenylcyclopropanecarboxylic acid is converted to its acid chloride by treatment with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane.

-

The crude acid chloride is then reacted with sodium azide in a biphasic solvent system (e.g., acetone/water) at low temperature (0 °C) to form the acyl azide.

2. Curtius Rearrangement and Trapping of Isocyanate:

-

The acyl azide solution is carefully heated in an inert solvent (e.g., toluene) to induce the Curtius rearrangement, forming an isocyanate intermediate with the extrusion of nitrogen gas.

-

The isocyanate is then trapped by adding an alcohol (e.g., tert-butanol) to form a Boc-protected amine, or by direct hydrolysis with aqueous acid to yield the primary amine.

3. Deprotection (if necessary) and Salt Formation:

-

If a carbamate protecting group was used, it is removed under appropriate conditions (e.g., trifluoroacetic acid for a Boc group).

-

The resulting (+)-(1R,2S)-tranylcypromine free base is then typically converted to a pharmaceutically acceptable salt, such as the sulfate salt, by treatment with sulfuric acid in a suitable solvent like isopropanol.

Signaling Pathway: Mechanism of Action of Tranylcypromine

Tranylcypromine is a non-selective, irreversible inhibitor of monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters. There are two main isoforms of MAO: MAO-A and MAO-B. MAO-A primarily metabolizes serotonin and norepinephrine, while MAO-B preferentially metabolizes phenethylamine and, in humans, also dopamine. By inhibiting both isoforms, Tranylcypromine increases the synaptic concentrations of these key neurotransmitters, which is believed to be the basis of its antidepressant effects.

Mandatory Visualizations

Caption: General workflow for the synthesis of racemic this compound.

Caption: Comparison of chiral resolution workflows.

References

A Comprehensive Review of Synthetic Routes to 2-Phenylcyclopropanecarboxylic Acid Esters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic methodologies for obtaining 2-phenylcyclopropanecarboxylic acid esters, crucial intermediates in the synthesis of various pharmaceuticals and bioactive molecules. The document details the core synthetic strategies, presents quantitative data for comparative analysis, and provides exemplary experimental protocols for key reactions.

Introduction

2-Arylcyclopropane-1-carboxylic acids and their esters are important precursors for the synthesis of 2-arylcyclopropan-1-amines, which are key building blocks for a variety of drugs.[1] The inherent strain of the cyclopropane ring and the potential for stereoisomerism make these compounds valuable scaffolds in medicinal chemistry. This guide explores the most significant and widely employed synthetic routes, including transition metal-catalyzed cyclopropanations, the Simmons-Smith reaction, and Michael addition-initiated ring closures.

Transition Metal-Catalyzed Cyclopropanation

The reaction of styrene with a diazoacetate in the presence of a transition metal catalyst is one of the most common and versatile methods for the synthesis of 2-phenylcyclopropanecarboxylic acid esters.[2] This method allows for a high degree of control over the stereochemical outcome of the reaction, making it particularly valuable for the synthesis of enantiomerically pure compounds.

Rhodium-Catalyzed Cyclopropanation

Dirhodium(II) carboxylates are highly effective catalysts for the cyclopropanation of alkenes with diazoacetates. The reaction proceeds through the formation of a rhodium carbenoid intermediate, which then reacts with the alkene in a concerted, though often asynchronous, manner. The choice of the chiral ligand on the rhodium catalyst is crucial for achieving high enantioselectivity.[3]

Key Features:

-

High yields and diastereoselectivities are often observed.

-

A wide range of chiral ligands are available for asymmetric catalysis.

-

The reaction mechanism has been studied in detail, allowing for rational catalyst design.[4]

Diagram: Rhodium-Catalyzed Cyclopropanation Pathway

Caption: General scheme for rhodium-catalyzed cyclopropanation of styrene.

Copper-Catalyzed Cyclopropanation

Copper complexes, particularly those with chiral ligands, are also widely used for asymmetric cyclopropanation reactions.[5][6] Historically, copper catalysts were among the first to be used for the synthesis of optically active cyclopropane derivatives.[5] The development of new chiral ligands continues to improve the enantioselectivity of these reactions.

Key Features:

-

Cost-effective compared to rhodium catalysts.

-

A broad range of chiral ligands, such as bisoxazolines (BOX), have been developed.

-

Can achieve high levels of diastereo- and enantioselectivity.[6]

Diagram: Copper-Catalyzed Cyclopropanation Workflow

Caption: Experimental workflow for copper-catalyzed asymmetric cyclopropanation.

Biocatalytic Cyclopropanation

Engineered heme proteins, such as variants of myoglobin, have emerged as powerful biocatalysts for the cyclopropanation of styrenes.[7][8] These enzymes can exhibit remarkable levels of diastereo- and enantioselectivity, often complementary to those achieved with traditional metal catalysts.[7][8]

Key Features:

-

Environmentally friendly reaction conditions (often in aqueous media).

-

High turnover numbers and catalyst efficiency.[8]

-

Stereoselectivity can be tuned through protein engineering.[7]

| Catalyst System | Substrate | Diazo Reagent | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee) | Yield (%) | Reference |

| Rh₂(S-DOSP)₄ | Styrene | Methyl phenyldiazoacetate | >97:3 | 77% (trans) | 59 | [3] |

| Rh₂(S-TCPTAD)₄ | Ethyl acrylate | tert-Butyl phenyldiazoacetate | - | 91% | 78 | [3] |

| Cu(MeCN)₄PF₆/SaBOX | Indene | α-Nitrodiazoacetate | >99:1 | 93-98% | 69-90 | [6] |

| Mb(H64V,V68A) | Styrene | Ethyl diazoacetate | - | 98% (1S,2S) | - | [7] |

Table 1: Comparison of Catalytic Systems for Cyclopropanation

Experimental Protocol: Rhodium-Catalyzed Cyclopropanation

The following is a representative protocol for the rhodium-catalyzed cyclopropanation of styrene with ethyl diazoacetate:

To a solution of styrene (1.0 mmol) and Rh₂(OAc)₄ (0.01 mmol) in dichloromethane (5 mL) at room temperature is added a solution of ethyl diazoacetate (1.2 mmol) in dichloromethane (5 mL) dropwise over 2 hours using a syringe pump. The reaction mixture is stirred for an additional 4 hours at room temperature. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (hexanes/ethyl acetate) to afford the this compound as a mixture of cis and trans isomers.

Simmons-Smith Reaction

The Simmons-Smith reaction is a classic and reliable method for the cyclopropanation of alkenes.[9][10] It involves the use of an organozinc carbenoid, typically generated from diiodomethane and a zinc-copper couple.[9][10] The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.[10]

Key Features:

-

Stereospecific with respect to the alkene geometry.[10]

-

Tolerant of a wide variety of functional groups.[9]

-

Modifications, such as the Furukawa modification (using Et₂Zn), can enhance reactivity.[10]

Diagram: Simmons-Smith Reaction Mechanism

Caption: Key steps in the Simmons-Smith cyclopropanation of styrene.

Asymmetric Simmons-Smith Reaction

While the classical Simmons-Smith reaction is not asymmetric, chiral auxiliaries or additives can be employed to induce enantioselectivity. For allylic alcohols, the hydroxyl group can direct the cyclopropanation, and the use of chiral ligands can lead to high enantiomeric excesses.

Experimental Protocol: Furukawa Modification of the Simmons-Smith Reaction

The following protocol describes the Furukawa modification for the cyclopropanation of an alkene:

To a solution of the alkene (1.0 mmol) in dichloromethane (5 mL) at 0 °C is added a 1.0 M solution of diethylzinc in hexanes (2.2 mmol). Diiodomethane (2.2 mmol) is then added dropwise, and the mixture is stirred at 0 °C for 30 minutes and then at room temperature for 12 hours. The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography to yield the cyclopropanated product.

Michael Addition-Initiated Ring Closure (MIRC)

The Michael addition-initiated ring closure (MIRC) is a powerful strategy for the stereoselective synthesis of cyclopropanes.[11] This method involves the conjugate addition of a nucleophile to an electron-deficient alkene, creating an enolate that then undergoes an intramolecular nucleophilic substitution to form the cyclopropane ring.[11][12]

Key Features:

-

Allows for the construction of highly functionalized cyclopropanes.

-

The stereochemistry of the final product can be controlled by the stereochemistry of the Michael addition.

-

A wide range of nucleophiles and Michael acceptors can be employed.

Diagram: Michael Addition-Initiated Ring Closure (MIRC) Pathway

Caption: General sequence of the Michael addition-initiated ring closure.

Asymmetric MIRC Reactions

The use of chiral phase-transfer catalysts, organocatalysts, or chiral nucleophiles can render the MIRC reaction highly enantioselective.[11] This has made the MIRC a valuable tool for the synthesis of optically active cyclopropane derivatives.

Experimental Protocol: Organocatalyzed Asymmetric MIRC

A representative protocol for an organocatalyzed asymmetric MIRC reaction is as follows:

To a solution of the α,β-unsaturated aldehyde (0.5 mmol) and the malonate derivative (0.6 mmol) in toluene (1.0 mL) at room temperature is added the chiral diarylprolinol silyl ether catalyst (0.05 mmol). The reaction mixture is stirred at room temperature for 24 hours. The crude product is then directly purified by flash column chromatography on silica gel to afford the enantiomerically enriched cyclopropane product.

Conclusion

The synthesis of 2-phenylcyclopropanecarboxylic acid esters can be achieved through several efficient and stereoselective methods. Transition metal-catalyzed cyclopropanations, particularly with rhodium and copper catalysts, offer a high degree of control over the stereochemical outcome and are amenable to asymmetric catalysis. The Simmons-Smith reaction remains a robust and reliable method for the stereospecific cyclopropanation of a wide range of alkenes. Finally, the Michael addition-initiated ring closure provides a versatile route to highly functionalized and enantioenriched cyclopropanes. The choice of synthetic route will depend on factors such as the desired stereochemistry, the availability of starting materials, and the scale of the synthesis. The continued development of new catalysts and methodologies in these areas will undoubtedly lead to even more efficient and selective syntheses of these valuable compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof - Google Patents [patents.google.com]

- 3. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isotope effects and the nature of selectivity in rhodium-catalyzed cyclopropanations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. tangyong.sioc.ac.cn [tangyong.sioc.ac.cn]

- 7. sas.rochester.edu [sas.rochester.edu]

- 8. Highly diastereo- and enantioselective olefin cyclopropanation via engineered myoglobin-based catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. organicreactions.org [organicreactions.org]

- 10. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 11. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 12. Michael addition reaction - Wikipedia [en.wikipedia.org]

The Pharmaceutical Potential of Ethyl 2-Phenylcyclopropanecarboxylate: A Technical Guide for Drug Development Professionals

Introduction

Ethyl 2-phenylcyclopropanecarboxylate and its derivatives represent a promising scaffold in modern pharmaceutical development, offering a unique combination of conformational rigidity and synthetic versatility. The strained cyclopropane ring imparts specific three-dimensional structures that can lead to high-potency and selective interactions with biological targets. This technical guide provides an in-depth overview of the therapeutic potential of this chemical class, focusing on its applications as monoamine oxidase (MAO) inhibitors for the treatment of depression and as novel anticonvulsant agents. We will explore the synthesis, biological activity, mechanisms of action, and key structure-activity relationships, presenting quantitative data, detailed experimental protocols, and pathway visualizations to support further research and development in this area.

Therapeutic Applications and Mechanism of Action

The primary therapeutic value of the this compound scaffold lies in its chemical accessibility to potent neuromodulatory agents. The two most prominent areas of investigation are in the treatment of major depressive disorder and epilepsy.

Monoamine Oxidase (MAO) Inhibition for the Treatment of Depression

The most well-established therapeutic application of this scaffold is in the development of monoamine oxidase (MAO) inhibitors. The prototypical example is tranylcypromine , a non-selective and irreversible inhibitor of both MAO-A and MAO-B.[1][2]

Mechanism of Action: MAO enzymes are responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the presynaptic neuron.[2] By irreversibly inhibiting these enzymes, tranylcypromine increases the synaptic concentrations of these neurotransmitters, leading to enhanced neurotransmission and antidepressant effects.[1][2]

The interaction of tranylcypromine with the flavin adenine dinucleotide (FAD) cofactor of MAO is crucial for its inhibitory activity. The cyclopropylamine moiety undergoes a single-electron oxidation by the FAD cofactor, leading to the opening of the cyclopropane ring and the formation of a covalent bond with the enzyme, thus causing irreversible inhibition.[3][4]

Signaling Pathway of MAO Inhibition by Tranylcypromine

Caption: Mechanism of MAO Inhibition by Tranylcypromine.

Anticonvulsant Activity

Derivatives of this compound, particularly N-substituted carboxamides, have demonstrated significant potential as anticonvulsant agents in preclinical studies.[5] These compounds have shown efficacy in animal models of generalized tonic-clonic and other seizure types.

Mechanism of Action: The precise mechanism of action for the anticonvulsant effects of these derivatives is not yet fully elucidated but is thought to involve the modulation of voltage-gated ion channels. Some studies on structurally related compounds suggest interactions with sodium channels, which would stabilize the inactive state of these channels and reduce neuronal hyperexcitability.[6] Further research is needed to pinpoint the specific molecular targets and pathways involved.

Quantitative Biological Data

The following tables summarize key quantitative data for this compound derivatives in their respective therapeutic areas.

Table 1: In Vitro Monoamine Oxidase (MAO) Inhibition Data

| Compound | Target | IC50 (µM) | Reference |

| Tranylcypromine | MAO-A | 2.3 | |

| Tranylcypromine | MAO-B | 0.95 | |

| Tranylcypromine Analog (FBP2) | MAO-A | 0.5 | [7] |

| Tranylcypromine Analog (FBP2) | MAO-B | 2.3 | [7] |

Table 2: In Vivo Anticonvulsant Activity Data (Mouse Models)

| Compound | Seizure Model | ED50 (mg/kg) | Reference |

| Compound 6m (arylhydrazinecarboxamido derivative) | Maximal Electroshock (MES) | 9.8 | |

| N-(2,2,3,3-tetramethylcyclopropanecarboxamide)-p-phenyl-sulfonamide (21) | Maximal Electroshock (MES) - Rat | 26 | [5] |

Synthesis and Experimental Protocols

This compound serves as a key starting material for the synthesis of various biologically active derivatives.

General Synthetic Pathway to 2-Phenylcyclopropylamine Derivatives

A common synthetic route to 2-phenylcyclopropylamines, such as tranylcypromine, involves the conversion of this compound to the corresponding carboxamide, followed by a Hofmann or Curtius rearrangement.

Synthetic Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 3. mdpi.com [mdpi.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 6. Synthesis and anticonvulsant and neurotoxic properties of substituted N-phenyl derivatives of the phthalimide pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to the Chemistry of Donor-Acceptor Cyclopropanes

An In-depth Technical Guide to the Chemistry of Donor-Acceptor Cyclopropanes for Researchers, Scientists, and Drug Development Professionals.

Donor-acceptor (D-A) cyclopropanes are a class of highly versatile three-carbon building blocks in organic synthesis.[1] Their synthetic utility stems from a unique combination of ring strain (approximately 27.5 kcal/mol) and electronic polarization.[2] The vicinal substitution of an electron-donating group (donor) and an electron-withdrawing group (acceptor) on the cyclopropane ring creates a "push-pull" effect, which facilitates selective bond cleavage and a wide array of chemical transformations.[2][3] This inherent reactivity allows D-A cyclopropanes to act as 1,3-dipolar synthons, providing access to a diverse range of carbocyclic and heterocyclic scaffolds, many of which are relevant to medicinal chemistry and drug development.[4][5]

The reactivity of D-A cyclopropanes can be triggered through various modes of activation, including thermal, photochemical, and catalytic methods.[2] Lewis acids, Brønsted acids, transition metals, and organocatalysts have all been successfully employed to promote ring-opening reactions, cycloadditions, and rearrangements of these strained systems.[6][7][8][9] The ability to control the stereochemical outcome of these transformations through asymmetric catalysis has further expanded the importance of D-A cyclopropanes in the synthesis of enantioenriched molecules.[4][6][10]

This guide provides a comprehensive overview of the core principles of D-A cyclopropane chemistry, including their synthesis, reactivity, and application in the construction of complex molecular architectures. Detailed experimental protocols for key transformations and tabulated data for easy comparison are presented to serve as a practical resource for researchers in organic synthesis and drug discovery.

Synthesis of Donor-Acceptor Cyclopropanes

A variety of methods have been developed for the synthesis of donor-acceptor cyclopropanes.[11][12] One of the most common and robust methods is the Corey-Chaykovsky reaction, which involves the reaction of a sulfur ylide with an α,β-unsaturated carbonyl compound.[1][2][13]

Corey-Chaykovsky Cyclopropanation